3-Hydroxyaspartic acid

Description

This compound is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.

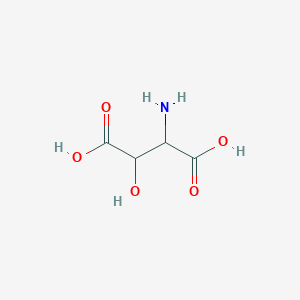

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereoisomers of 3-Hydroxyaspartic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxyaspartic acid, a non-proteinogenic amino acid, presents a fascinating case study in stereochemistry with profound implications for biological activity and therapeutic design. As a derivative of aspartic acid hydroxylated at the β-carbon, it possesses two chiral centers, giving rise to four distinct stereoisomers.[1][2] This guide provides an in-depth exploration of these four stereoisomers, detailing their structural nuances, nomenclature, and differential biological roles. For researchers in neuroscience, microbiology, and drug development, a thorough understanding of the stereochemical landscape of this compound is paramount for harnessing its therapeutic potential and understanding its function in biological systems.

The Four Stereoisomers: Structure and Nomenclature

The presence of two stereocenters at the α- and β-carbons (C2 and C3) of this compound results in two pairs of enantiomers. These are systematically named using both the D/L and erythro/threo conventions, as well as the Cahn-Ingold-Prelog (R/S) system.[2][3]

The four stereoisomers are:

-

L-threo-3-hydroxyaspartic acid [(2S,3S)-form]

-

L-erythro-3-hydroxyaspartic acid [(2S,3R)-form]

-

D-threo-3-hydroxyaspartic acid [(2R,3R)-form]

-

D-erythro-3-hydroxyaspartic acid [(2R,3S)-form]

The relationship between these isomers can be visualized as follows:

Caption: Stereochemical relationships of the four isomers of this compound.

Comparative Properties and Biological Significance

The distinct three-dimensional arrangement of functional groups in each stereoisomer dictates its interaction with biological macromolecules, leading to vastly different pharmacological and physiological profiles.

| Stereoisomer | Systematic Name | Key Biological Roles/Properties |

| L-threo-3-hydroxyaspartic acid | (2S,3S)-2-amino-3-hydroxybutanedioic acid | A potent, competitive inhibitor of excitatory amino acid transporters (EAATs), particularly EAAT1, EAAT2, and EAAT3.[4] It is widely used as a pharmacological tool to study glutamate transport. |

| L-erythro-3-hydroxyaspartic acid | (2S,3R)-2-amino-3-hydroxybutanedioic acid | An inhibitor of mammalian serine racemase. |

| D-threo-3-hydroxyaspartic acid | (2R,3R)-2-amino-3-hydroxybutanedioic acid | A component of the siderophore ornibactin, which is involved in iron acquisition in some bacteria.[1] |

| D-erythro-3-hydroxyaspartic acid | (2R,3S)-2-amino-3-hydroxybutanedioic acid | A substrate for the enzyme D-erythro-3-hydroxyaspartate dehydratase.[3] |

In-Depth Look at Key Stereoisomers

L-threo-3-Hydroxyaspartic Acid: A Potent EAAT Inhibitor

L-threo-3-hydroxyaspartic acid is arguably the most studied stereoisomer due to its potent inhibitory activity on excitatory amino acid transporters (EAATs).[4] These transporters are crucial for maintaining low extracellular concentrations of glutamate, thereby preventing excitotoxicity.

Mechanism of Action: The stereochemistry of L-threo-3-hydroxyaspartic acid allows it to bind to the active site of EAATs, competitively inhibiting the uptake of glutamate. Its rigid structure, conferred by the specific arrangement of its carboxyl, amino, and hydroxyl groups, is thought to mimic the transition state of glutamate binding, leading to its high affinity.

Applications in Research and Drug Development:

-

Neuroscience Research: As a selective EAAT inhibitor, it is an invaluable tool for studying the physiological roles of glutamate transporters in synaptic transmission and neuronal excitability.

-

Drug Development: The pharmacophore of L-threo-3-hydroxyaspartic acid serves as a scaffold for the design of novel therapeutics targeting glutamate dysregulation in neurological disorders such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and stroke.

D-threo-3-Hydroxyaspartic Acid: A Bacterial Siderophore Component

In contrast to the L-threo isomer's role in mammalian systems, D-threo-3-hydroxyaspartic acid is found in the microbial world as a constituent of ornibactins.[1] Ornibactins are a class of siderophores produced by certain bacteria, such as Pseudomonas species, to chelate and transport iron, an essential nutrient.

Significance in Microbiology: The incorporation of this non-proteinogenic D-amino acid derivative highlights the diverse metabolic capabilities of microorganisms. Understanding the biosynthesis of ornibactins and the role of D-threo-3-hydroxyaspartic acid could lead to the development of novel antimicrobial agents that interfere with bacterial iron acquisition.

Synthesis and Stereoselective Production

The chemical synthesis of this compound often results in a mixture of diastereomers, necessitating challenging purification steps to isolate the desired stereoisomer.[2][5] For instance, the ammonolysis of epoxysuccinic acids can produce both threo and erythro forms.[5]

Biocatalytic Approaches: To overcome the limitations of chemical synthesis, enzymatic methods have been developed for the stereoselective production of this compound isomers. These approaches offer high specificity and yield.

Experimental Protocol: Enzymatic Synthesis of L-threo-3-Hydroxyaspartic Acid

This protocol outlines a conceptual workflow for the biocatalytic production of L-threo-3-hydroxyaspartic acid using a recombinant E. coli expressing asparagine hydroxylase.[2][6]

-

Strain Development:

-

Clone the gene for a highly stable asparagine hydroxylase (e.g., from Streptomyces coelicolor) into an appropriate expression vector.

-

Transform the vector into an asparaginase-deficient E. coli strain to prevent degradation of the intermediate.

-

-

Culture and Induction:

-

Grow the recombinant E. coli in a suitable fermentation medium.

-

Induce the expression of the asparagine hydroxylase with an appropriate inducer (e.g., IPTG for a T7 promoter system).

-

-

Whole-Cell Bioconversion:

-

Harvest the induced cells and resuspend them in a reaction buffer containing L-asparagine as the substrate.

-

Incubate under optimal conditions of temperature, pH, and aeration to facilitate the hydroxylation of L-asparagine to 3-hydroxyasparagine.

-

-

Hydrolysis and Product Isolation:

-

Following the hydroxylation step, introduce an asparaginase to hydrolyze the 3-hydroxyasparagine intermediate to L-threo-3-hydroxyaspartic acid.

-

Monitor the reaction progress using HPLC.

-

Purify the L-threo-3-hydroxyaspartic acid from the reaction mixture using ion-exchange chromatography.

-

Caption: Workflow for the biocatalytic synthesis of L-threo-3-hydroxyaspartic acid.

Conclusion

The four stereoisomers of this compound exemplify the principle that stereochemistry is a critical determinant of biological function. From the potent inhibition of mammalian glutamate transporters by the L-threo isomer to the role of the D-threo form in bacterial iron metabolism, each isomer possesses a unique biological profile. For researchers and drug development professionals, a deep appreciation of these stereochemical nuances is essential for the rational design of novel therapeutics and the elucidation of complex biological pathways. Future research into the synthesis and biological activities of these and other stereoisomers of non-proteinogenic amino acids will undoubtedly continue to open new avenues for therapeutic intervention.

References

- BioCrick. L-(-)-threo-3-Hydroxyaspartic acid | CAS:7298-99-9. BioCrick.

- Wikipedia. This compound. Wikipedia.

- PubMed. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). PubMed.

- ASM Journals. One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals.

- PubChem. DL-threo-beta-Hydroxyaspartic acid. PubChem.

- Canadian Science Publishing. threo- and erythro- β-Hydroxy-DL-aspartic acids. Canadian Science Publishing.

- Human Metabolome Database. Showing metabocard for threo-hydroxyaspartic acid (HMDB0259046). Human Metabolome Database.

- CAS Common Chemistry. L-threo-3-Hydroxyaspartic acid. CAS Common Chemistry.

- Taylor & Francis Online. Full article: Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. Taylor & Francis Online.

- Wikiwand. This compound. Wikiwand.

- AdooQ Bioscience. DL-threo-3-Hydroxyaspartic acid. AdooQ Bioscience.

- PubChem. (3R)-3-hydroxy-D-aspartic acid. PubChem.

- PMC. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC.

- PubMed Central. Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase. PubMed Central.

- The Good Scents Company. This compound, 1860-87-3. The Good Scents Company.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of L-threo-3-hydroxyaspartic Acid: From Metabolism to Neuromodulation

Abstract

L-threo-3-hydroxyaspartic acid (L-THA), a hydroxylated derivative of the amino acid aspartate, occupies a significant niche in neurobiology and metabolic studies. While not a proteinogenic amino acid, its potent and specific interactions with key components of the central nervous system have established it as an invaluable tool for researchers and a focal point for understanding glutamatergic signaling. This technical guide provides an in-depth exploration of the biological roles of L-THA, beginning with its endogenous origins and metabolic fate, detailing its core function as a modulator of excitatory amino acid transporters (EAATs), and outlining its application in experimental protocols. We will delve into the mechanistic consequences of its action on synaptic glutamate homeostasis and discuss its implications in the context of neurological disease and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecule.

Introduction: Defining L-threo-3-hydroxyaspartic Acid

3-Hydroxyaspartic acid is a non-proteinogenic amino acid characterized by a hydroxyl group at the beta-carbon position.[1] This structure introduces a second chiral center, resulting in four distinct stereoisomers: L-threo, L-erythro, D-threo, and D-erythro.[1][2] Among these, the L-threo isomer (L-THA) is the most extensively studied due to its profound biological activity.

The primary and most well-characterized biological role of L-THA is its function as a potent, competitive inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs).[3][4][5][6] These transporters are fundamental to brain function, responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft, thereby terminating neuronal signals and preventing the excitotoxic conditions that lead to cell death.[7][8][9] By interacting with these transporters, L-THA serves as a powerful modulator of glutamatergic neurotransmission, making it an essential chemical probe for dissecting this critical pathway.

This guide will provide a detailed examination of L-THA, covering its metabolic lifecycle, its precise mechanism of action on EAATs, the downstream consequences for neuronal signaling, and its practical application as a tool in neuroscience research.

Endogenous Presence and Metabolic Pathways

While most recognized as an exogenous research tool, evidence points to L-THA as a naturally occurring metabolite. Its detection in biological samples and characterization of enzymes capable of its synthesis and degradation underscore its place in biochemistry.

Biosynthesis and Endogenous Origin

L-THA has been identified in the fermentation broths of microorganisms, including Arthrinium phaeospermum and Streptomyces sp., indicating that defined biosynthetic pathways exist in nature.[2] Although a complete mammalian biosynthetic pathway has not been fully elucidated, microbial systems provide a plausible model. A highly efficient one-pot bioconversion process has been developed using recombinant Escherichia coli.[2][10] This process involves two key steps:

-

Hydroxylation: L-asparagine is hydroxylated at the C-3 position by the enzyme asparagine hydroxylase (AsnO).

-

Hydrolysis: The resulting 3-hydroxyasparagine is subsequently hydrolyzed by an asparaginase to yield L-THA.[2][10]

The existence of L-THA in human urine further supports its status as an endogenous metabolite, though its precise origin and metabolic regulation in humans remain areas of active investigation.[11]

Catabolism

The primary route for L-THA degradation is catalyzed by the enzyme threo-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.16).[12] This enzyme facilitates an ammonia-elimination reaction, converting L-THA directly into oxaloacetate, a key intermediate in the citric acid cycle, and ammonia.[12] This catabolic step integrates L-THA into central carbon and nitrogen metabolism.

Caption: Downstream effects of L-THA-mediated EAAT inhibition.

Key Experimental Methodologies

L-THA is not only a subject of study but also a critical tool. Below are representative protocols that showcase its synthesis and its application in functional assays.

Protocol: Glutamate Uptake Inhibition Assay

This protocol describes a standard method to quantify the inhibitory potency of L-THA on a specific EAAT subtype expressed in a cell line.

Objective: To determine the IC₅₀ or Kᵢ of L-THA for a given EAAT subtype.

Materials:

-

HEK293 cells stably expressing the human EAAT subtype of interest (e.g., EAAT2).

-

[³H]-D-Aspartate (a transportable, non-metabolized substrate for EAATs).

-

L-threo-3-hydroxyaspartic acid (L-THA) stock solution.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation counter and fluid.

Methodology:

-

Cell Plating: Plate the EAAT-expressing HEK293 cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with warm Assay Buffer.

-

Inhibitor Addition: Add Assay Buffer containing various concentrations of L-THA (e.g., from 10 nM to 1 mM) to the wells. Include control wells with buffer only (for total uptake) and wells with a saturating concentration of a known inhibitor (for non-specific binding).

-

Initiate Uptake: Add a fixed concentration of [³H]-D-Aspartate to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer.

-

Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of L-THA. Fit the data to a dose-response curve to calculate the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Caption: Experimental workflow for an EAAT inhibition assay.

Protocol: Biotechnological Synthesis of L-THA

This protocol summarizes an efficient method for producing L-THA using a whole-cell biocatalyst system. [2][10] Objective: To synthesize and purify L-THA from L-asparagine.

Materials:

-

Asparaginase-deficient E. coli strain (e.g., ΔansA) transformed with a plasmid expressing asparagine hydroxylase (AsnO).

-

Fermentation medium and a jar fermentor.

-

Reaction components: L-asparagine, 2-oxoglutarate, FeSO₄.

-

Purification equipment: Centrifuge, Dowex 50 column, activated charcoal, ethanol.

Methodology:

-

Cultivation: Grow the engineered E. coli strain in a fermentor to a high cell density.

-

Bioconversion: Harvest and resuspend the cells in a reaction buffer containing L-asparagine (substrate), 2-oxoglutarate, and FeSO₄ (cofactors). Maintain the reaction at a controlled pH (e.g., 6.5) and temperature (e.g., 25°C) in a jar fermentor with aeration. [2]3. Harvesting: After the reaction is complete (monitored by HPLC), remove the E. coli cells by centrifugation.

-

Initial Purification: Treat the resulting supernatant with activated charcoal to remove impurities and then pass it through a Dowex 50 (H⁺ form) ion-exchange column.

-

Elution: Elute the bound L-THA from the column using a weak base, such as 2% ammonium hydroxide.

-

Crystallization: Collect and concentrate the active fractions. Crystallize the L-THA product by adding cold ethanol and chilling in an ice bath.

-

Final Product: Filter and dry the crystals to obtain pure L-THA solid. [2]

Therapeutic and Pathophysiological Relevance

While L-THA itself is not a therapeutic agent due to its pan-inhibitory nature and potential for excitotoxicity, its study is central to drug development and understanding disease.

-

Modeling Neurodegeneration: L-THA is widely used in preclinical models to simulate the impaired glutamate clearance observed in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. [13]By inducing a state of chronic, low-level excitotoxicity, researchers can investigate disease mechanisms and test the efficacy of potential neuroprotective compounds. * Pain Research: Glutamatergic signaling in the spinal cord is a key component of pain transmission. Studies have shown that intrathecal administration of EAAT inhibitors, including L-THA, can modulate nociceptive responses in animal models of inflammatory pain, highlighting the role of glutamate transporters in pain pathways. [14]* Informing Drug Design: The interaction between L-THA and the glutamate binding pocket of EAATs provides a structural and pharmacological basis for the rational design of novel therapeutics. [15]The goal is to develop subtype-selective EAAT modulators—either inhibitors for specific conditions or, more commonly, activators (positive allosteric modulators) that enhance glutamate uptake to provide neuroprotection. [13]

Conclusion

L-threo-3-hydroxyaspartic acid is a multifaceted molecule of significant biological importance. It is an endogenously produced metabolite that is integrated into central metabolism and, most critically, serves as a potent modulator of the glutamatergic system. Its primary role as a competitive, transportable inhibitor of excitatory amino acid transporters makes it an indispensable research tool for probing the nuances of synaptic transmission and the pathophysiology of neurological disorders linked to excitotoxicity. Future research will likely focus on fully mapping its endogenous regulation in mammals and leveraging the deep knowledge gained from its study to develop next-generation, subtype-selective EAAT modulators for therapeutic intervention.

References

- Hara, R., Nakano, M., & Kino, K. (2015). One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). Applied and Environmental Microbiology, 81(10), 3447-3454. [Link]

- Hara, R., et al. (2015). One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]

- Fontana, A. C. K. (2015).

- Mennini, T., Fumagalli, E., Gobbi, M., & Fattorusso, C. (2003). Substrate inhibitors and blockers of excitatory amino acid transporters in the treatment of neurodegeneration: critical considerations. European Journal of Pharmacology, 479(1-3), 291-296. [Link]

- Serrano-Pozo, A., et al. (2022). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases.

- Adler, E., et al. (1995).

- Marini, A., & Novelli, A. (1991). DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons. European Journal of Pharmacology, 194(1), 131-132. [Link]

- Wikipedia.

- National Center for Biotechnology Information. DL-threo-beta-Hydroxyaspartic acid.

- Ito, T., et al. (2019).

- Thyssen, A., et al. (2017). Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses. PubMed Central. [Link]

- Wikipedia. This compound. Wikipedia. [Link]

- Hayashi, H., et al. (1995).

- AdooQ Bioscience. DL-threo-3-Hydroxyaspartic acid. AdooQ Bioscience. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary l-erythro-β-hydroxyasparagine—a novel serine racemase inhibitor and substrate of the Zn2+-dependent d-serine dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Threo-3-hydroxyaspartate ammonia-lyase - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Substrate inhibitors and blockers of excitatory amino acid transporters in the treatment of neurodegeneration: critical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of beta-hydroxyaspartic acid in nature

An In-depth Technical Guide to the Discovery, Function, and Analysis of β-Hydroxyaspartic Acid in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxyaspartic acid (β-OH-Asp) is a rare, post-translationally modified amino acid found in a specific set of proteins, many of which are crucial for physiological processes such as blood coagulation. Its discovery marked a significant advancement in our understanding of protein structure and function, revealing a novel mechanism for calcium-dependent protein-protein interactions. This guide provides a comprehensive technical overview of β-hydroxyaspartic acid, from its initial discovery and biosynthesis to its critical functional role in Epidermal Growth Factor (EGF)-like domains. Furthermore, it offers detailed, field-proven methodologies for the analytical identification and characterization of this modification, as well as a primer on its chemical synthesis, serving as a vital resource for researchers in biochemistry, proteomics, and drug development.

The Discovery of a Novel Post-Translational Modification

The journey to identifying β-hydroxyaspartic acid began with the meticulous study of vitamin K-dependent blood coagulation factors. In the early 1980s, researchers analyzing the amino acid sequence of Protein C, an anticoagulant plasma protein, encountered an unidentifiable residue in its light chain.[1][2][3] Initial analyses were confounded, suggesting the presence of a novel, modified amino acid.

Through a combination of enzymatic digests, automatic Edman sequencing, ¹H NMR spectroscopy, and mass spectrometry, the structure of this unusual residue was elucidated.[1] A heptapeptide isolated from the light chain of Protein C was found to contain β-hydroxyaspartic acid at a position corresponding to residue 71.[1] Further analysis confirmed the stereochemistry to be the erythro form.[1] This discovery was significant as β-hydroxyaspartic acid had not previously been identified as a component of proteins.[1][4]

Subsequent investigations revealed that this modification was not unique to Protein C. It was soon identified in other vitamin K-dependent proteins, including Factor IX, Factor X, and Protein S, typically within their N-terminal EGF-like domains.[5][6][7] The consistent finding that the genetic code specified an aspartic acid residue at these positions provided conclusive evidence that β-hydroxyaspartic acid is formed through a post-translational hydroxylation of aspartate.[8]

Biosynthesis: The Enzymatic Hydroxylation of Aspartyl Residues

The formation of β-hydroxyaspartic acid is a highly specific, enzyme-catalyzed post-translational modification that occurs in the endoplasmic reticulum. The reaction is mediated by aspartyl/asparaginyl β-hydroxylase (AspH), a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase superfamily.[8][9][10] These enzymes utilize molecular oxygen to hydroxylate their substrates.[11]

The catalytic mechanism of AspH involves the oxidative decarboxylation of 2-oxoglutarate (also known as α-ketoglutarate) to succinate and CO₂, which is coupled to the hydroxylation of a specific aspartate residue within a consensus sequence of an EGF-like domain.[8][12][] The reaction requires several key cofactors:

-

Fe(II): Iron is bound in the active site of the enzyme and is essential for the activation of molecular oxygen.[11][14]

-

2-Oxoglutarate: Serves as a co-substrate, and its decarboxylation drives the reaction forward.[8][14]

-

O₂: Provides the oxygen atom for the newly formed hydroxyl group.[9]

-

Ascorbate: While not always strictly required, ascorbate is believed to keep the iron in its reduced Fe(II) state, ensuring enzyme activity.

The hydroxylation occurs with stereospecificity, producing the erythro isomer of β-hydroxyaspartic acid.[1]

Functional Significance in Calcium-Dependent Protein Interactions

The discovery of β-hydroxyaspartic acid was quickly followed by investigations into its physiological role. A strong correlation was observed between the presence of this modification and a high-affinity calcium-binding site within the EGF-like domains of coagulation factors.[15][16] These domains are crucial structural motifs that mediate protein-protein interactions.[17]

High-resolution NMR studies of the isolated N-terminal EGF-like domain from Factor X definitively established the role of β-hydroxyaspartic acid in calcium coordination.[18] The additional hydroxyl group, along with the adjacent carboxyl group of the aspartate side chain and other conserved residues, forms a ligand field that chelates a single Ca²⁺ ion.[18][19] The ligands coordinating the calcium ion in Factor X include the side chains of Gln-49 and erythro-β-hydroxyaspartic acid-63, as well as backbone carbonyls.[18]

This calcium binding is not merely incidental; it induces a conformational change that stabilizes the tertiary structure of the EGF-like domain.[19] This stabilized conformation is essential for the proper interaction of coagulation factors with their respective cofactors and substrates. For example, in the case of Protein C, the calcium-bound EGF-like domain is critical for its interaction with its cofactor, Protein S, which is necessary for its anticoagulant activity.[5][20] Site-directed mutagenesis studies, where the β-hydroxyaspartic acid was replaced with a standard glutamic acid, resulted in a significant reduction in biological activity, confirming the critical nature of this modification.[5]

Technical Guide to the Analysis of β-Hydroxyaspartic Acid

The identification and quantification of β-hydroxyaspartic acid require specialized analytical techniques due to its low abundance and similarity to other amino acids. The gold-standard approach involves a multi-step process encompassing protein hydrolysis, chromatographic separation, and mass spectrometric detection.[12][14][17]

Experimental Protocol: Identification and Quantification

This protocol provides a robust framework for the analysis of β-hydroxyaspartic acid in a purified protein sample.

Step 1: Acid Hydrolysis

-

Rationale: To break all peptide bonds and release individual amino acids from the protein backbone. Acid hydrolysis is a standard and effective method, though it can lead to the degradation of sensitive amino acids like tryptophan.[18]

-

Procedure:

-

Place a known quantity (e.g., 10-50 µg) of the purified, salt-free protein sample into a pyrolysis tube.

-

Add 200 µL of 6 M hydrochloric acid (HCl) containing a scavenger such as 1% phenol to protect tyrosine residues.

-

Evacuate the tube and seal it under vacuum to prevent oxidation during heating.

-

Incubate the sealed tube in a heating block or oven at 110°C for 24 hours.[2]

-

After hydrolysis, cool the tube, break the seal, and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

Re-dissolve the amino acid hydrolysate in a known volume of an appropriate acidic buffer for HPLC analysis (e.g., 0.1 M HCl).

-

Step 2: HPLC Separation with Pre-Column Derivatization

-

Rationale: Native amino acids lack a strong chromophore, making them difficult to detect with high sensitivity using UV absorbance. Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol like 3-mercaptopropionic acid (MPA), creates highly fluorescent isoindole derivatives of primary amino acids, enabling sensitive detection.[21][22][23]

-

Procedure:

-

Derivatization: An automated pre-column derivatization is preferred for reproducibility. Mix a small aliquot of the hydrolysate with borate buffer (pH ~9.5) and the OPA/MPA reagent. Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) before injection.[21][24]

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for separating the derivatized amino acids.

-

Mobile Phase A: An aqueous buffer, such as 40 mM sodium phosphate, pH 7.8.

-

Mobile Phase B: A mixture of acetonitrile/methanol/water (e.g., 45:45:10, v/v/v).

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is typically used to resolve all amino acids. The exact gradient should be optimized based on the specific column and system. β-OH-Asp is more polar than Asp and will elute earlier.

-

-

Detection: Use a fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[22]

-

Quantification: Run a standard mixture of amino acids, including a known concentration of authentic erythro-β-hydroxyaspartic acid, under the same conditions. Quantify the amount of β-OH-Asp in the sample by comparing its peak area to that of the standard.

-

Step 3: Confirmation by Mass Spectrometry (MS)

-

Rationale: To provide unambiguous identification of the modified amino acid based on its mass-to-charge ratio and fragmentation pattern.[14][16][25]

-

Procedure:

-

Sample Preparation: For MS analysis, it is often preferable to analyze proteolytic digests (e.g., with trypsin) of the protein rather than a total hydrolysate. This preserves the peptide context of the modification.

-

LC-MS/MS: Separate the peptide mixture using a nano-flow HPLC system coupled directly to an electrospray ionization (ESI) mass spectrometer.

-

Identification:

-

In a full MS scan, search for peptide ions with a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the expected mass of the unmodified peptide.

-

Select this precursor ion for fragmentation (MS/MS) using collision-induced dissociation (CID).

-

Analyze the fragmentation spectrum. The presence of β-hydroxyaspartic acid can be confirmed by characteristic fragment ions. The modification will add 16 Da to the aspartate residue and any fragment ions (b- or y-ions) that contain it.[10][26][27] Differentiating β-aspartic acid from α-aspartic acid can be achieved by observing specific rearrangement ions, such as a characteristic y" - 46 ion.[10]

-

-

Protocols for Chemical Synthesis and Incorporation into Peptides

The availability of synthetic β-hydroxyaspartic acid is crucial for its use as an analytical standard and for incorporation into synthetic peptides for structural and functional studies.

Chemical Synthesis of erythro-β-Hydroxy-DL-aspartic Acid

A common and stereospecific method for synthesizing the erythro diastereomer starts from trans-epoxysuccinic acid.[1]

-

Step 1: Aminolysis of Epoxide: React trans-epoxysuccinic acid with a protected amine, such as benzylamine, in an aqueous solution. The nucleophilic attack of the amine on the epoxide ring proceeds with inversion of configuration, leading to the erythro product.

-

Step 2: Deprotection: The N-benzyl group is subsequently removed by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst).

-

Step 3: Purification: The resulting racemic mixture of erythro-β-hydroxy-DL-aspartic acid can be purified by recrystallization.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Incorporating β-hydroxyaspartic acid into a peptide sequence requires a suitably protected derivative for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][19]

-

Protection Strategy: A common strategy involves protecting the α-amino group with Fmoc, the α-carboxyl group as a methyl or ethyl ester, the β-carboxyl group as a t-butyl ester, and the β-hydroxyl group with a protecting group like t-butyl.

-

Coupling: The protected β-hydroxyaspartic acid derivative can be coupled to the growing peptide chain on the solid support using standard coupling reagents like HBTU/HOBt in the presence of a base such as DIEA.[11]

-

Deprotection and Cleavage: Following synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[11]

Conclusion and Future Directions

The discovery of β-hydroxyaspartic acid has provided profound insights into the complexity of post-translational modifications and their role in modulating protein function. This modification is a key structural element in the EGF-like domains of many proteins involved in critical biological pathways, particularly blood coagulation and cell signaling. Its role in orchestrating calcium-dependent interactions highlights the subtle yet powerful ways in which protein structures are fine-tuned for specific biological activities.

For researchers and drug development professionals, a thorough understanding of β-hydroxyaspartic acid is essential. The analytical methods detailed in this guide provide a roadmap for identifying and quantifying this modification, which is critical for the characterization of therapeutic proteins and understanding disease states associated with aberrant hydroxylation. As our analytical capabilities continue to improve, we can expect to uncover new proteins containing this modification and further delineate its role in health and disease, potentially opening new avenues for therapeutic intervention.

References

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

- Boyaud, F., et al. (2013). Synthesis of a protected derivative of (2R,3R)-β-hydroxyaspartic acid suitable for Fmoc-based solid phase synthesis. Tetrahedron Letters, 54(2), 158-161. [Link]

- Drakenberg, T., et al. (1988). Beta-hydroxyaspartic acid in the first epidermal growth factor-like domain of protein C. Its role in Ca2+ binding and biological activity. Journal of Biological Chemistry, 263(35), 18875-18878. [Link]

- Drakenberg, T., et al. (1983). beta-Hydroxyaspartic acid in vitamin K-dependent protein C. Proceedings of the National Academy of Sciences, 80(7), 1802-1806. [Link]

- Drakenberg, T., et al. (1989). Calcium binding to the isolated beta-hydroxyaspartic acid-containing epidermal growth factor-like domain of bovine factor X. Journal of Biological Chemistry, 264(28), 16645-16650. [Link]

- Flashman, E., et al. (2010). Protein hydroxylation. Essays in Biochemistry, 48, 1-18. [Link]

- García-Martín, F., et al. (2013). Solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 3-23. [Link]

- Gomez-Alonso, S., et al. (2004). A new methodology for the analysis of amino acids in wines by high-performance liquid chromatography with fluorescence detection.

- Gronke, R. S., et al. (1989). Aspartyl beta-hydroxylase: in vitro hydroxylation of a synthetic peptide based on the structure of the first growth factor-like domain of human factor IX. Proceedings of the National Academy of Sciences, 86(10), 3609-3613. [Link]

- Henderson, J. W., et al. (2000). Rapid, accurate, and sensitive analysis of amino acids in physiological fluids by high-performance liquid chromatography.

- Jones, B. N., & Gilligan, J. P. (1983). o-Phthaldialdehyde precolumn derivatization and reversed-phase high-performance liquid chromatography of amino acids from protein hydrolysates.

- Loenarz, C., & Schofield, C. J. (2011). Physiological and biochemical aspects of hydroxylations and similar reactions catalyzed by 2-oxoglutarate oxygenases. Trends in Biochemical Sciences, 36(1), 7-18. [Link]

- Moore, S., & Stein, W. H. (1963). Chromatographic determination of amino acids by the use of automated recording equipment. Methods in Enzymology, 6, 819-831. [Link]

- Morita, T., et al. (1984). erythro-beta-Hydroxyaspartic acid in bovine factor IX and factor X. FEBS Letters, 165(1), 102-106. [Link]

- Öhlin, A. K., et al. (1988). Beta-hydroxyaspartic acid in the first epidermal growth factor-like domain of protein C. Its role in Ca2+ binding and biological activity. Journal of Biological Chemistry, 263(35), 18875-18878. [Link]

- Rees, D. J., et al. (1988). The role of beta-hydroxyaspartate and adjacent carboxylate residues in the first EGF domain of human factor IX. The EMBO Journal, 7(7), 2053-2061. [Link]

- Selander-Sunnerhagen, M., et al. (1993). The effect of aspartate hydroxylation on calcium binding to epidermal growth factor-like modules in coagulation factors IX and X. Journal of Biological Chemistry, 268(31), 23339-23344. [Link]

- Sargaeva, N. P., et al. (2011). Differentiating N-terminal aspartic and isoaspartic acid residues in peptides. Analytical Chemistry, 83(17), 6675-6682. [Link]

- Schlosser, A., & Volkmer-Engert, R. (2003). Mass spectrometric analysis of post-translational modifications of proteins. Current Pharmaceutical Biotechnology, 4(4), 249-260. [Link]

- Selander-Sunnerhagen, M., et al. (1992). How an epidermal growth factor (EGF)-like domain binds calcium. High resolution NMR structure of the calcium form of the NH2-terminal EGF-like domain in coagulation factor X. Journal of Biological Chemistry, 267(27), 19642-19649. [Link]

- Staes, A., et al. (2011). A generic proteomics platform for the analysis of protein complexes and post-translational modifications. Journal of Proteome Research, 10(6), 2684-2696. [Link]

- Stenflo, J., et al. (2000). Calcium-binding EGF-like modules in coagulation proteinases: function of the calcium ion in module interactions. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 51-63. [Link]

- Stenflo, J., et al. (1987). beta-Hydroxyasparagine in domains homologous to the epidermal growth factor precursor in vitamin K-dependent protein S. Proceedings of the National Academy of Sciences, 84(2), 368-372. [Link]

- Stetefeld, J., & Mayer, U. (2011). The EGF-like domain: a versatile building block for extracellular and transmembrane proteins. Structure, 19(6), 757-761. [Link]

- Sugo, T., et al. (1983). Beta-hydroxyaspartic acid in vitamin K-dependent proteins. Journal of Biological Chemistry, 258(20), 12509-12512. [Link]

- Sun, T., et al. (2019). Aspartate/asparagine-β-hydroxylase crystal structures reveal an unexpected epidermal growth factor-like domain substrate disulfide pattern.

- Thim, L., et al. (1983). The occurrence of beta-hydroxyaspartic acid in the vitamin K-dependent blood coagulation zymogens.

- VanDusen, W. J., et al. (1989). Aspartyl beta-hydroxylase: in vitro hydroxylation of a synthetic peptide based on the structure of the first growth factor-like domain of human factor IX. Proceedings of the National Academy of Sciences, 86(10), 3609-3613. [Link]

- Wang, Q., et al. (2011). Aspartate/asparagine-β-hydroxylase binds to and hydroxylates the ankyrin repeat domain of notch receptor. Journal of Biological Chemistry, 286(43), 37326-37337. [Link]

- Wilmouth, R. C., et al. (2002). Human aspartyl (asparaginyl) beta-hydroxylase. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 2), 1738-1740. [Link]

- Wouters, M. A. (2002). Evolution of distinct EGF domains with specific functions. Protein Science, 11(10), 2358-2373. [Link]

- Zhang, Y., et al. (2018). HPLC analysis of amino acids in food and feed. Journal of Analytical Methods in Chemistry, 2018, 4313567. [Link]

- Stenflo, J. (1984). Structure and function of protein C. Seminars in Thrombosis and Hemostasis, 10(2), 109-121. [Link]

- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Comparison of Targeted (HPLC) and Nontargeted (GC-MS and NMR) Approaches for the Detection of Undeclared Addition of Protein Hydrolysates in Turkey Breast Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-hydroxyaspartic acid in vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and properties of erythro-beta-hydroxyasparate dehydratase from Micrococcus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tutorchase.com [tutorchase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. How to Analyze and Understand Post-Translational Modification of Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Common Research Strategies for Post-Translational Modification - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. peptide.com [peptide.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. erythro-beta-Hydroxyaspartic acid in bovine factor IX and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hplc.eu [hplc.eu]

- 25. scienceready.com.au [scienceready.com.au]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Natural Sources of 3-Hydroxyaspartic Acid

Introduction

3-Hydroxyaspartic acid (Hya), a non-proteinogenic amino acid, represents a fascinating intersection of biochemistry and pharmacology. As a hydroxylated derivative of the proteinogenic amino acid aspartic acid, it possesses unique structural and functional properties that have captured the attention of researchers in drug development and metabolic engineering.[1][2] The introduction of a hydroxyl group at the β-carbon creates two chiral centers, resulting in four distinct stereoisomers: L-threo (L-THA), L-erythro (L-EHA), D-threo (D-THA), and D-erythro (D-EHA).[3] This stereochemical diversity is functionally significant, as each isomer can exhibit different biological activities.

This technical guide provides a comprehensive overview of the natural sources of this compound, delves into its biosynthetic origins, outlines robust methodologies for its isolation and characterization, and discusses its biological significance. The content is tailored for researchers, scientists, and drug development professionals seeking to harness the potential of this unique molecule.

The Stereochemical Landscape of this compound

The presence of two stereocenters (at C2 and C3) is a critical feature of this compound.[3] Understanding the spatial arrangement of the amino and hydroxyl groups is fundamental to appreciating its interaction with biological systems.

Caption: The four stereoisomers of this compound.

Chapter 1: Natural Occurrence of this compound

This compound is found across various domains of life, from microorganisms to plants, where it participates in diverse metabolic processes. Its presence is often associated with specialized metabolic pathways, leading to the production of siderophores, antibiotics, or serving as a metabolic intermediate.

Microbial and Fungal Sources

Microorganisms are a prominent source of this compound, particularly specific stereoisomers. The D-threo isomer, for instance, is a constituent of ornibactins, a class of siderophores produced by bacteria like Pseudomonas to scavenge iron.[1] The yeast Saccharomyces cerevisiae is also known to produce (3S)-3-hydroxy-L-aspartic acid as a metabolite.[4] Furthermore, soil-isolated bacteria such as Pseudomonas sp. N99 and Delftia sp. HT23 possess enzymes that specifically metabolize certain isomers of 3-hydroxyaspartate, indicating its role in their metabolic networks.[1][5]

Plant Sources

Several plant species have been identified as natural sources of this compound. Reports indicate its presence in Garcinia mangostana (mangosteen) and the milk vetch Astragalus sinicus.[6] It has also been detected in legumes such as Medicago sativa (alfalfa) and Trifolium pratense (red clover).[7] In plants, these non-proteinogenic amino acids may play roles in defense mechanisms or as metabolic intermediates.

| Source Organism | Compound/Context | Isomer(s) Reported | Reference |

| Pseudomonas sp. | Siderophore (ornibactin) component | D-threo | [1] |

| Saccharomyces cerevisiae | Fungal metabolite | (3S)-3-hydroxy-L-aspartic acid | [4] |

| Garcinia mangostana | Plant tissue | Not specified | [6] |

| Astragalus sinicus | Plant tissue | Not specified | [6] |

| Medicago sativa | Plant tissue | Not specified | [7] |

| Trifolium pratense | Plant tissue | Not specified | [7] |

Table 1: Selected Natural Sources of this compound.

Chapter 2: Biosynthetic Pathways

While the complete biosynthetic pathways of all this compound stereoisomers in all natural hosts are not fully elucidated, significant progress has been made using microbial systems. A key strategy for producing L-threo-3-hydroxyaspartic acid involves a two-step enzymatic process starting from L-asparagine.

This biocatalytic route leverages the high stability and efficiency of wild-type asparagine hydroxylase (AsnO) from organisms like Streptomyces coelicolor.[3][8] The process involves:

-

Hydroxylation: AsnO catalyzes the hydroxylation of L-asparagine to form 3-hydroxyasparagine.

-

Hydrolysis: An asparaginase enzyme then hydrolyzes the amide group of 3-hydroxyasparagine to yield L-threo-3-hydroxyaspartic acid and ammonia.[3]

This pathway has been successfully implemented in engineered Escherichia coli, achieving high yields.[8]

Caption: Enzymatic synthesis of L-threo-3-hydroxyaspartic acid.

Chapter 3: Isolation and Purification Strategies

The recovery of this compound from natural sources, particularly microbial fermentation broths, presents a challenge due to its high hydrophilicity.[9] A robust purification strategy is essential for obtaining a high-purity product for research and development. The following workflow outlines a generalizable approach.

Rationale for Purification Choices

-

Centrifugation/Filtration: The initial step is to separate the biomass (cells) from the culture medium containing the secreted product.

-

Ion-Exchange Chromatography (IEX): As an amino acid, this compound is zwitterionic. IEX is a powerful technique for capturing and concentrating it from the clarified broth. Cation-exchange chromatography is typically employed at a pH below the isoelectric point (pI) of the molecule, where it carries a net positive charge.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like this compound from less polar impurities.[10]

-

Crystallization: The final step to achieve high purity involves crystallizing the product from a suitable solvent system.

Caption: General workflow for isolation and purification.

Protocol 1: Generalized Isolation from Bacterial Culture

-

Harvesting: Centrifuge the fermentation broth (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.

-

Clarification: Collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells and debris.

-

Cation-Exchange Chromatography:

-

Equilibrate a strong cation-exchange column (e.g., Dowex 50W) with an acidic buffer (e.g., 0.1 M acetic acid, pH 3.0).

-

Adjust the pH of the clarified supernatant to match the equilibration buffer and load it onto the column.

-

Wash the column with several volumes of the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a pH gradient or a step elution with a basic solution (e.g., 2 M NH₄OH).

-

-

Fraction Analysis: Collect fractions and analyze for the presence of this compound using a suitable analytical method (see Chapter 4). Pool the positive fractions.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure.

-

Crystallization: Dissolve the resulting solid in a minimal amount of hot water and add a miscible organic solvent (e.g., ethanol or acetone) to induce crystallization. Cool slowly to obtain pure crystals.

Chapter 4: Analytical Methodologies

Accurate identification and quantification of this compound stereoisomers require sophisticated analytical techniques. The choice of method depends on the required sensitivity, selectivity, and throughput.

Comparison of Key Techniques

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary separation techniques employed. Coupling these with Mass Spectrometry (MS) provides high sensitivity and specificity.

| Technique | Principle | Advantages | Disadvantages | Reference |

| HPLC with Derivatization | Pre-column derivatization (e.g., OPA/FMOC) followed by reversed-phase separation and fluorescence detection. | Well-established, good for quantification. | Derivatization can be complex and time-consuming. | [11] |

| HILIC-MS | Separation of polar compounds on a polar stationary phase. | Excellent for underivatized, polar analytes; MS-compatible. | Can be sensitive to matrix effects. | [10] |

| UHPLC-HRMS | Rapid separation on sub-2 µm particles coupled with high-resolution mass spectrometry. | High throughput, high sensitivity (low fmol), excellent selectivity. | Requires advanced instrumentation. | [12] |

| CE-LIFD | Separation based on electrophoretic mobility in a capillary, with sensitive laser-induced fluorescence detection. | High separation efficiency, low sample consumption. | Requires derivatization for fluorescence. | [13] |

| CZE-MS with VCD | Capillary zone electrophoresis-MS for separation, coupled with Vibrational Circular Dichroism for absolute configuration determination. | Can identify stereoisomers without individual standards. | Highly specialized and complex setup. | [14] |

Table 2: Comparison of Analytical Methods for 3-Hydroxyaspartate Stereoisomers.

Caption: Analytical workflow for UHPLC-HRMS based quantification.

Protocol 2: UHPLC-HRMS Analysis of Underivatized this compound

This protocol is adapted from rapid amino acid analysis methods.[12]

-

Sample Preparation:

-

For biofluids (plasma, etc.), precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and centrifuge at >14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

UHPLC Conditions:

-

Column: A reversed-phase column suitable for polar compounds (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A steep gradient from 0-50% B over 3 minutes.

-

Flow Rate: ~0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full MS scan at high resolution (>70,000).

-

Mass Range: m/z 60-900.

-

Data Acquisition: Monitor for the exact mass of this compound ([M+H]⁺, C₄H₈NO₅⁺).

-

-

Quantification:

-

Generate a standard curve using authentic standards of the this compound isomers.

-

Integrate the peak areas of the extracted ion chromatograms for the analyte and normalize to an appropriate internal standard if used.

-

Chapter 5: Biological Activities and Therapeutic Potential

The stereoisomers of this compound exhibit distinct and potent biological activities, making them attractive candidates for drug development.

-

Glutamate Transporter Inhibition: L-threo-3-hydroxyaspartic acid (L-THA) is a known inhibitor of glutamate transporters.[3] This activity is of significant interest in neuroscience research and for developing therapies for neurological disorders characterized by excitotoxicity.

-

Antimicrobial Properties: L-THA has also been reported to possess antimicrobial activity against various microorganisms.[3]

-

Antitumor Activity: Derivatives of this compound have shown potential as antitumor agents, highlighting a broader therapeutic window for this class of compounds.[3]

-

Enzyme Substrates/Inhibitors: The various isomers can act as specific substrates or inhibitors for bacterial enzymes like dehydratases, which could be exploited for developing novel antibacterial agents.[5][15]

Conclusion

This compound is a multifaceted molecule whose natural origins are just beginning to be fully appreciated. From its role in microbial iron acquisition to its presence in common plants, this non-proteinogenic amino acid is a product of specialized metabolic pathways. Advances in biocatalysis have enabled its efficient production, while sophisticated analytical techniques allow for the precise characterization of its four stereoisomers. The distinct biological activities of these isomers, particularly as glutamate transporter inhibitors and antimicrobial agents, underscore their significant potential in pharmacology and drug development. Continued exploration of the natural world will undoubtedly uncover new sources and novel biological roles for this compound, paving the way for innovative therapeutic applications.

References

- This compound - Wikipedia. (n.d.).

- Separation and determination of 3‐hydroxyaspartate by online concentration capillary electrophoresis/laser‐induced fluorescence with microwave‐assisted derivatization. (2021). ELECTROPHORESIS, 42(19), 3646-3653.

- One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). (2015). Applied and Environmental Microbiology, 81(15), 5069-5077.

- This compound | C4H7NO5 | CID 5425 - PubChem. (n.d.). National Center for Biotechnology Information.

- Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard. (2024). Analytica Chimica Acta, 1323, 343025.

- One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). (2015). PubMed.

- (3R)-3-hydroxy-D-aspartic acid | C4H7NO5 | CID 11788378 - PubChem. (n.d.). National Center for Biotechnology Information.

- beta-Hydroxy-L-aspartic acid | C4H7NO5 | CID 14463 - PubChem. (n.d.). National Center for Biotechnology Information.

- Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. (2016). Bioscience, Biotechnology, and Biochemistry, 80(5), 975-983.

- This compound - Wikiwand. (n.d.).

- DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem. (n.d.). National Center for Biotechnology Information.

- 3-hydroxy-D-aspartic acid | C4H7NO5 | CID 49852362 - PubChem. (n.d.). National Center for Biotechnology Information.

- Isolation and amino acid sequence of a dehydratase acting on d-erythro-3-hydroxyaspartate from Pseudomonas sp. N99, and its application in the production of optically active 3-hydroxyaspartate. (2016). Taylor & Francis Online.

- Hydroxyaspartic acid | C4H7NO5 | CID 3033744 - PubChem. (n.d.). National Center for Biotechnology Information.

- A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. (2021). Green Chemistry, 23(18), 7386-7396.

- Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide. (2013). Google Patents.

- Analysis of Amino Acids by HPLC. (2010). Agilent Technologies.

- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (2014). Methods, 68(1), 143-150.

- HPLC Methods for analysis of Aspartic acid. (n.d.). HELIX Chromatography.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. journals.asm.org [journals.asm.org]

- 4. DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C4H7NO5 | CID 5425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydroxyaspartic acid | C4H7NO5 | CID 3033744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]

- 10. helixchrom.com [helixchrom.com]

- 11. agilent.com [agilent.com]

- 12. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of 3-hydroxyaspartate with two chiral centers by capillary electrophoresis-mass spectrometry and vibrational circular dichroism independent of single enantiomer standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

3-hydroxyaspartic acid as a component of siderophores

The vital role of siderophore-mediated iron uptake in microbial survival and pathogenesis makes it an attractive target for antimicrobial strategies. [2][17]Pathogenic bacteria that rely on these systems for growth within an iron-limited host are particularly vulnerable. [10][18] The "Trojan Horse" strategy leverages the bacterium's own siderophore uptake machinery to deliver cytotoxic agents. [4][19][20][21]In this approach, an antibiotic is covalently linked to a siderophore or a synthetic mimic. The resulting conjugate is recognized by the outer membrane receptors and actively transported into the cell, bypassing common resistance mechanisms like membrane impermeability. [19][21] The unique structures of β-OH-Asp siderophores offer a distinct chemical scaffold for designing such conjugates. By creating synthetic siderophore mimics that incorporate β-OH-Asp, it may be possible to target specific pathogens, like Burkholderia or Pseudomonas species, that utilize receptors for these types of siderophores. [20]Cefiderocol, a recently approved antibiotic, successfully employs this strategy by conjugating a cephalosporin to a catechol mimic, validating the immense potential of this approach. [19]

References

- One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2). ASM Journals. [Link]

- Chemistry and Biology of Siderophores

- Genomic analysis of siderophore β-hydroxylases reveals divergent stereocontrol and expands the condens

- β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity. PubMed. [Link]

- Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. MDPI. [Link]

- Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. MDPI. [Link]

- Characterization of β-Hydroxyaspartate Siderophores: Structures, Biosyntheses, Coordinat. eScholarship, University of California. [Link]

- Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores. PMC, NIH. [Link]

- Microbial Iron Acquisition: Marine and Terrestrial Siderophores. PMC, NIH. [Link]

- This compound. Wikipedia. [Link]

- Siderophore: A Suitable Candidate for Drug Delivery Using the Trojan Horse Str

- Medical Applications of Siderophores. Electronic Journal of General Medicine. [Link]

- Medical Applications of Siderophores. Electronic Journal of General Medicine. [Link]

- Three Siderophores from One Bacterial Enzymatic Assembly Line. PMC, PubMed Central. [Link]

- Siderophores in Iron Metabolism: From Mechanism to Therapy Potential. PMC, NIH. [Link]

- Siderophore-Based Iron Acquisition and Pathogen Control. PMC, PubMed Central, NIH. [Link]

- Iron(III)-siderophore coordination chemistry: Reactivity of marine siderophores.

- Siderophores as drug delivery agents: application of the “Trojan Horse” strategy.

- A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PubMed Central. [Link]

- Non-classical roles of bacterial siderophores in p

- Marine Microbial Siderophores: Reactivity and Structural Diversity. American Institute of Chemists. [Link]

- Siderophore uptake in bacteria and the battle for iron with the host; a bird's eye view. research.rug.nl. [Link]

- Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ioniz

- Microbial Iron Uptake. Alison Butler Lab, UC Santa Barbara. [Link]

- Detection of hydroxamate siderophores in Fe-deficient culture filtrate...

- Siderophore. Wikipedia. [Link]

- (PDF) Microbial siderophores: A mini review.

- Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. NIH. [Link]

- Non-classical roles of bacterial siderophores in p

- Photochemical Reactivity of the Iron(III) Complex of a Mixed-Donor, α-Hydroxy Acid-Containing Chelate and Its Biological Relevance to Photoactive Marine Siderophores.

- Siderophores.

- Targeting Siderophore Biosynthesis to Thwart Microbial Growth. OUCI. [Link]

- A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry (RSC Publishing). [Link]

- Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropano

- 22.2: Biosynthesis of Amino Acids. Biology LibreTexts. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Frontiers | Non-classical roles of bacterial siderophores in pathogenesis [frontiersin.org]

- 3. Chemistry and Biology of Siderophores from Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Siderophore - Wikipedia [en.wikipedia.org]

- 6. β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]